molecular formula C14H8Br2 B169145 3,6-Dibromophenanthrene CAS No. 174735-02-5

3,6-Dibromophenanthrene

Cat. No. B169145
M. Wt: 336.02 g/mol
InChI Key: XTPMJIMUYNZFFN-UHFFFAOYSA-N
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Description

3,6-Dibromophenanthrene is a chemical compound with the molecular formula C14H8Br2 . It has an average mass of 336.021 Da and a monoisotopic mass of 333.899261 Da .


Molecular Structure Analysis

The phenanthrene ring in 3,6-Dibromophenanthrene is approximately planar . The two bromo atoms are displaced slightly from the phenanthrene plane .


Physical And Chemical Properties Analysis

3,6-Dibromophenanthrene has a density of 1.8±0.1 g/cm3, a boiling point of 438.8±18.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.0 mmHg at 25°C . Its enthalpy of vaporization is 66.9±3.0 kJ/mol, and it has a flash point of 256.2±20.5 °C . The index of refraction is 1.749, and it has a molar refractivity of 77.3±0.3 cm3 .

Scientific Research Applications

Hydrogen Separation

  • Scientific Field : Materials Science
  • Application Summary : 3,6-Dibromophenanthrene is used in the synthesis of a solution-processable conjugated microporous thermoset for selective hydrogen separation . This polymer combines the processability of plastics with the extreme rigidity of cross-linked organic networks, making it highly attractive for molecular sieving applications .
  • Methods of Application : The thermoset is prepared by a simple heating process and has permanent pores of 0.4 nm . It is employed as a two-dimensional molecular sieving membrane for hydrogen separation .
  • Results : The membrane exhibits ultra-high permeability with good selectivity for H2 over CO2, O2, N2, CH4, C3H6, and C3H8 . This combined processability, structural rigidity, and easy feasibility make this polymeric membrane promising for large-scale hydrogen separations of commercial and environmental relevance .

Fluorescence Studies

  • Scientific Field : Chemistry
  • Application Summary : 3,6-Dibromophenanthrene is used in the synthesis of [n]Cyclo-3,6-phenanthrenylenes . These compounds are highly fluorescent in solution, with quantum yields up to 85% .
  • Methods of Application : The [n]Cyclo-3,6-phenanthrenylenes are obtained from one-pot macrocyclization of dibromophenanthrene . Their crystal structures with diverse molecular shapes were revealed by X-ray crystallography .
  • Results : The compounds, except the four-panel congener, were highly fluorescent in solution . The least fluorescent four-panel congener showed the smallest change in its absorption spectrum from that of monomeric phenanthrene, providing an interesting structure-activity relationship for fluorescent macrocycles .

Synthesis of Conjugated Microporous Thermoset

  • Scientific Field : Materials Science
  • Application Summary : 3,6-Dibromophenanthrene is used in the synthesis of a solution-processable conjugated microporous thermoset for selective hydrogen separation . This polymer combines the processability of plastics with the extreme rigidity of cross-linked organic networks, making it highly attractive for molecular sieving applications .
  • Methods of Application : The thermoset is prepared by a simple heating process and has permanent pores of 0.4 nm . It is employed as a two-dimensional molecular sieving membrane for hydrogen separation .
  • Results : The membrane exhibits ultra-high permeability with good selectivity for H2 over CO2, O2, N2, CH4, C3H6, and C3H8 . This combined processability, structural rigidity, and easy feasibility make this polymeric membrane promising for large-scale hydrogen separations of commercial and environmental relevance .

Anticancer Activities

  • Scientific Field : Nanomedicine
  • Application Summary : 3,6-Dibromophenanthrene is used in the synthesis of self-assembled molecular bowls containing a phenanthrene-based donor and Ru(II) acceptors . These compounds have shown promising anticancer activities .
  • Methods of Application : The molecular bowls are obtained from the coordination-driven self-assembly of 3,6-dibromophenanthrene . Their anticancer activities were determined by various assays .
  • Results : The molecular bowls showed significant cytotoxicity in AGS human gastric carcinoma cells . In addition, autophagic activity and the ratio of apoptotic cell death increased in AGS cells by treatment with these compounds .

Crystallography

  • Scientific Field : Crystallography
  • Application Summary : 3,6-Dibromophenanthrene is used in the study of crystal structures . The phenanthrene ring in the compound is approximately planar, and the two bromo atoms are displaced slightly from the phenanthrene plane .
  • Methods of Application : The crystal structures are studied using X-ray crystallography . In the crystal, the molecules adopt a herringbone-like arrangement and form face-to-face slipped π-π stacking interactions along the b axis .
  • Results : The interplanar distance is 3.544 (3) Å and slippage of 1.81 Å . The crystal studied was a racemic twin with a minor twin fraction of 0.390 (10) .

Fluorescent Macrocycle Synthesis

  • Scientific Field : Organic Chemistry
  • Application Summary : 3,6-Dibromophenanthrene is used in the synthesis of [n]Cyclo-3,6-phenanthrenylenes . These compounds are highly fluorescent in solution, with quantum yields up to 85% .
  • Methods of Application : The [n]Cyclo-3,6-phenanthrenylenes are obtained from one-pot macrocyclization of dibromophenanthrene . Their crystal structures with diverse molecular shapes were revealed by X-ray crystallography .
  • Results : The compounds, except the four-panel congener, were highly fluorescent in solution . The least fluorescent four-panel congener showed the smallest change in its absorption spectrum from that of monomeric phenanthrene, providing an interesting structure-activity relationship for fluorescent macrocycles .

Safety And Hazards

The safety data sheet for 3,6-Dibromophenanthrene indicates that it may cause skin and eye irritation . It is recommended to handle it with appropriate protective equipment and to seek medical advice if exposure occurs .

properties

IUPAC Name

3,6-dibromophenanthrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Br2/c15-11-5-3-9-1-2-10-4-6-12(16)8-14(10)13(9)7-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTPMJIMUYNZFFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2)Br)C3=C1C=CC(=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70448591
Record name 3,6-dibromophenanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70448591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Dibromophenanthrene

CAS RN

174735-02-5
Record name 3,6-dibromophenanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70448591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
165
Citations
R Yokota, C Kitamura, T Kawase - Acta Crystallographica Section E …, 2012 - scripts.iucr.org
The phenanthrene ring in the title compound, C14H8Br2, is approximately planar [maximum deviation = 0.039 (3) Å]. In contrast, the two bromo atoms are displaced slightly from the …
Number of citations: 1 scripts.iucr.org
DW Scott, RA Bunce, NF Materer - Organic preparations and …, 2006 - Taylor & Francis
Surface functionalization of Group IV semiconductors, in particular Si (lOO), is one route to the formation of unique surfaces that may lead to novel applications in chemical sensing, …
Number of citations: 3 www.tandfonline.com
Y Tian, K Ikemoto, S Sato… - Chemistry–An Asian …, 2017 - Wiley Online Library
Five congeners of [n]cyclo‐3,6‐phenanthrenylene with 3, 4, 5, 7, and 8 panels were obtained from one‐pot macrocyclization of dibromophenanthrene, and their crystal structures with …
Number of citations: 1 onlinelibrary.wiley.com
HB Yang, K Ghosh, AM Arif… - The Journal of organic …, 2006 - ACS Publications
The Synthesis of New 60 Organometallic Subunits and Self-Assembly of Three-Dimensional M3L2 Trigonal-Bipyramidal Cages | The Journal of Organic Chemistry ACS ACS …
Number of citations: 32 pubs.acs.org
VA Nikanorov, OL Tok, SG Novikov, SV Sergeev… - Russian chemical …, 1997 - Springer
Three approaches to the synthesis ofN-substituted imino-, hydrazono-, and azino-2,5-cyclohexadienylidene systems based on reactions of 4-methyl-4-trichloromethylcyclohexa-2,5-…
Number of citations: 1 link.springer.com
E Ota, H Shintani - J. Chem. Soc. Jpn, 1987 - hero.epa.gov
9-Phenanthrol [1] had been known to give the 10-substituted compounds on the electro-philic substitutions. In this paper the second site of bromination of [I] was established as follows. …
Number of citations: 1 hero.epa.gov
R Yokota, C Kitamura, T Kawase - Acta Crystallographica Section E …, 2012 - scripts.iucr.org
The molecule of the title compound, C14H8Br2, is almost planar [maximum deviation 0.0355 (7) Å] and possesses crystallographic twofold (C2) symmetry. In the crystal, the molecules …
Number of citations: 1 scripts.iucr.org
W Liu, SD Jiang, Y Yan, W Wang, J Li, K Leng… - Nature …, 2020 - nature.com
The synthesis of a polymer that combines the processability of plastics with the extreme rigidity of cross-linked organic networks is highly attractive for molecular sieving applications. …
Number of citations: 46 www.nature.com
R El Abed, F Aloui, JP Genêt, BB Hassine… - Journal of organometallic …, 2007 - Elsevier
Palladium catalysed Heck couplings have been applied to the two-step synthesis of a stilbene derivative bearing a diphenylphosphine oxide function which represents a suitable …
Number of citations: 67 www.sciencedirect.com
C Stevenson, WL Dorfner… - American Chemical Society …, 2020 - ACS Publications
Methane is a notorious greenhouse gas that is released into the environment from agricultural and industrial processes; this contributes to global warming. The conventional technique …
Number of citations: 0 pubs.acs.org

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